molecular formula C17H16N4O2 B3825711 N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide

N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide

Numéro de catalogue B3825711
Poids moléculaire: 308.33 g/mol
Clé InChI: GRHQVLUJEBYILF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide, also known as ABT-737, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins are important regulators of apoptosis, or programmed cell death, and are frequently overexpressed in cancer cells, leading to resistance to chemotherapy and radiation therapy. ABT-737 has shown promising results in preclinical studies as a potential cancer therapeutic agent.

Mécanisme D'action

N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide binds to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, which prevents these proteins from binding to and inhibiting pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the mitochondrial apoptotic pathway, which ultimately results in cell death. This compound has been shown to be highly selective for Bcl-2 family proteins and does not affect other proteins involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death. This compound has also been shown to inhibit tumor growth in preclinical models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide is its high selectivity for Bcl-2 family proteins, which minimizes off-target effects. This compound has also been shown to be effective in inducing apoptosis in cancer cells that are resistant to chemotherapy and radiation therapy. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, this compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Orientations Futures

Future research on N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide could focus on developing analogs with improved solubility and pharmacokinetic properties. In addition, this compound could be combined with other targeted therapies or immunotherapies to enhance its efficacy in treating cancer. Further studies could also investigate the role of Bcl-2 family proteins in other diseases, such as neurodegenerative disorders and autoimmune diseases.

Applications De Recherche Scientifique

N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have shown that this compound induces apoptosis in cancer cells by binding to Bcl-2, Bcl-xL, and Bcl-w, which are anti-apoptotic members of the Bcl-2 family. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells that are resistant to these treatments.

Propriétés

IUPAC Name

N-[4-(6-acetamido-1H-benzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-10(22)18-13-5-3-12(4-6-13)17-20-15-8-7-14(19-11(2)23)9-16(15)21-17/h3-9H,1-2H3,(H,18,22)(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHQVLUJEBYILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.